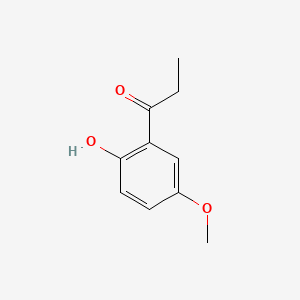

Propiophenone, 2'-hydroxy-5'-methoxy-

Description

Contextualization within the Propiophenone (B1677668) Class of Chemical Compounds

Propiophenone (phenyl ethyl ketone) is an aryl ketone consisting of a benzene (B151609) ring attached to a propionyl group. wikipedia.org It is a colorless, sweet-smelling liquid that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. wikipedia.org The propiophenone scaffold is found in a variety of biologically active molecules. For instance, derivatives of propiophenone are precursors to pharmaceuticals like phenmetrazine, an appetite suppressant. wikipedia.org

The chemical reactivity of propiophenones can be readily modified by the introduction of substituents on the aromatic ring. These modifications can influence the compound's electronic properties, solubility, and steric hindrance, thereby affecting its behavior in chemical reactions and its biological activity.

Significance of Functional Group Substitution at Phenyl Ring Positions (2'-hydroxy, 5'-methoxy)

The presence of the 2'-hydroxy and 5'-methoxy groups on the phenyl ring of the propiophenone core in Propiophenone, 2'-hydroxy-5'-methoxy- has a profound impact on its chemical and physical properties.

The 2'-hydroxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its presence can influence the regioselectivity of further chemical modifications. The hydroxyl group can also participate in hydrogen bonding, which affects physical properties such as melting point and solubility. Furthermore, the ortho-positioning of the hydroxyl group to the propionyl side chain allows for the formation of an intramolecular hydrogen bond, which can influence the compound's conformation and reactivity.

The 5'-methoxy group is also an electron-donating and activating group. Its presence further enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methoxy (B1213986) group can also influence the biological activity of the molecule. For example, in the context of chalcones, which are often synthesized from substituted acetophenones and propiophenones, the presence and position of methoxy groups can be crucial for their antioxidant and other biological activities.

The combined electronic effects of the hydroxyl and methoxy groups in Propiophenone, 2'-hydroxy-5'-methoxy- make the aromatic ring significantly more electron-rich than unsubstituted propiophenone, thereby influencing its reactivity in various chemical transformations.

Overview of Research Trajectories for Related Chemical Entities

Research on substituted propiophenones and their derivatives is extensive and covers a wide range of applications. A significant area of investigation is their use as precursors in the synthesis of more complex molecules with valuable biological properties.

For instance, hydroxy- and methoxy-substituted acetophenones and propiophenones are common starting materials for the synthesis of chalcones , which are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the aromatic rings of chalcones is a key determinant of their biological efficacy.

Furthermore, substituted propiophenones are utilized in the synthesis of various heterocyclic compounds. The propiophenone moiety can be a key building block for constructing more elaborate molecular architectures with potential applications in medicinal chemistry and materials science. Research in this area often focuses on developing efficient synthetic methodologies and exploring the structure-activity relationships of the resulting compounds.

Historical Perspectives on Propiophenone Chemistry and Derivatives

The chemistry of propiophenone and its derivatives is rooted in the development of fundamental organic reactions. The Friedel-Crafts acylation , discovered in 1877, provided a direct method for the synthesis of aryl ketones, including propiophenone, by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This reaction remains a cornerstone of aromatic chemistry and is a common method for the preparation of propiophenone and its substituted analogs. wisc.edu

Another key reaction in the history of hydroxyaryl ketones is the Fries rearrangement , named after Karl Theophil Fries. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The Fries rearrangement is particularly useful for the synthesis of ortho- and para-hydroxyaryl ketones and offers a complementary approach to the direct acylation of phenols. wikipedia.orgorganic-chemistry.org The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent. byjus.com

Over the years, numerous modifications and improvements to these classical reactions have been developed, expanding the synthetic chemist's toolbox for accessing a wide array of substituted propiophenones. The ongoing research into these compounds and their derivatives continues to uncover new applications and deepen our understanding of their chemical and biological properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 49710-99-8 | Current time information in Chippewa County, US. |

| Molecular Formula | C₁₀H₁₂O₃ | Current time information in Chippewa County, US. |

| Molecular Weight | 180.20 g/mol | Current time information in Chippewa County, US. |

| IUPAC Name | 1-(2-hydroxy-5-methoxyphenyl)propan-1-one | Current time information in Chippewa County, US. |

| Appearance | Liquid or Powder | lookchem.com |

| Purity | 98% | fluorochem.co.uk |

Related Compounds

| Compound Name | CAS Number | Key Structural Difference |

| Propiophenone | 93-55-0 | Unsubstituted phenyl ring |

| 2'-Hydroxypropiophenone | 610-99-1 | Only a 2'-hydroxy substituent |

| 4'-Methoxypropiophenone (B29531) | 121-97-1 | Only a 4'-methoxy substituent |

| 2'-Hydroxy-5'-methoxyacetophenone | 705-15-7 | Acetyl group instead of propionyl |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-9(11)8-6-7(13-2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDZAGGFWSAWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197989 | |

| Record name | Propiophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49710-99-8 | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49710-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 2'-hydroxy-5'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049710998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-5'-methoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Propiophenone, 2 Hydroxy 5 Methoxy

Direct Synthesis Approaches

The construction of the 2'-hydroxy-5'-methoxypropiophenone framework can be achieved through several established synthetic routes in organic chemistry, primarily involving the formation of a carbon-carbon bond between the aromatic ring and the propanoyl group.

Condensation Reactions with 2'-hydroxy-5'-methoxybenzaldehyde Precursors

A plausible and widely used method for synthesizing ketones is through condensation reactions. The Claisen-Schmidt condensation, for instance, typically involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst to form an α,β-unsaturated ketone. rsc.orgscispace.com For the synthesis of the target molecule, a variation of this reaction could be envisioned.

This would involve the reaction of 2'-hydroxy-5'-methoxybenzaldehyde with a nucleophile that can deliver a propanoyl equivalent. The reaction is typically base-catalyzed, with common bases including potassium hydroxide (KOH) or sodium hydride (NaH), often in an alcohol solvent like ethanol (B145695). nih.gov The base deprotonates the α-carbon of the propanoyl source, creating a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration would lead to the formation of a chalcone derivative, which could then be selectively reduced to yield the desired propiophenone (B1677668).

Utilization of Propanoyl Chlorides and Derivatives

A cornerstone of aromatic ketone synthesis is the Friedel-Crafts acylation. organic-chemistry.org This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst.

To synthesize 2'-hydroxy-5'-methoxypropiophenone via this method, the starting aromatic compound would be 4-methoxyphenol (B1676288). The reaction would proceed by treating 4-methoxyphenol with propanoyl chloride and a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃). researchgate.net The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of 4-methoxyphenol. The directing effects of the hydroxyl and methoxy (B1213986) groups favor substitution at the ortho position to the hydroxyl group. A subsequent aqueous workup is required to hydrolyze the intermediate complex and yield the final product. google.com

An alternative to direct acylation is the Fries rearrangement. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by Lewis acids. wikipedia.org In this approach, 4-methoxyphenol would first be esterified with propanoyl chloride to form 4-methoxyphenyl (B3050149) propionate. This ester is then treated with a Lewis acid, causing the propanoyl group to migrate from the phenolic oxygen to the aromatic ring, yielding 2'-hydroxy-5'-methoxypropiophenone. sigmaaldrich.comorganic-chemistry.org The regioselectivity of the Fries rearrangement (ortho vs. para migration) can often be controlled by reaction conditions such as temperature and solvent choice.

Catalytic Systems in Propiophenone Synthesis

Various catalytic systems are employed to facilitate the synthesis of propiophenones and related ketones, enhancing reaction rates and selectivity. The choice of catalyst is highly dependent on the specific reaction pathway.

| Synthetic Method | Catalyst Type | Specific Examples | Function |

| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, FeCl₃, SnCl₄, BF₃ sigmaaldrich.comorgsyn.org | Activates the acyl chloride to generate an electrophilic acylium ion. |

| Fries Rearrangement | Lewis Acid / Brønsted Acid | AlCl₃, BF₃, TiCl₄, HF, Methanesulfonic acid sigmaaldrich.comorganic-chemistry.org | Promotes intramolecular migration of the acyl group from the phenolic oxygen to the ring. |

| Claisen-Schmidt Condensation | Base / Acid | KOH, NaOH, Dry HCl rsc.orgnih.gov | Generates a nucleophilic enolate from the ketone component. |

| Vapor-Phase Cross-Decarboxylation | Supported Metal Salt | Calcium acetate on alumina googleapis.com | Facilitates the reaction between carboxylic acids at high temperatures. |

| Reduction of Enaminones | Transition Metal Complex | Iridium catalyst nih.gov | Catalyzes the reduction of an enaminone precursor to the propiophenone. |

General Chemical Transformations and Reactivity

The reactivity of 2'-hydroxy-5'-methoxypropiophenone is dictated by its constituent functional groups. The ketone carbonyl group is susceptible to nucleophilic attack, the phenolic hydroxyl group can act as a nucleophile or an acid, and the methoxy group is a relatively stable ether.

Hydrolysis Pathways

The term "hydrolysis" refers to the cleavage of chemical bonds by the addition of water. In the context of 2'-hydroxy-5'-methoxypropiophenone, the principal bonds are generally stable to hydrolysis under neutral conditions.

Ketone Group : The carbonyl group can undergo reversible hydration in the presence of water, catalyzed by acid or base, to form a geminal diol. However, the equilibrium for most ketones lies heavily towards the ketone form. chemistrysteps.com The carbon-carbon bonds of the propanoyl chain are resistant to hydrolysis.

Ether Linkage : The methyl ether linkage is generally stable to hydrolysis, especially under basic conditions. Cleavage of this bond to form a dihydroxypropiophenone typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or using powerful Lewis acids like boron tribromide (BBr₃). nih.gov

Phenolic Group : The phenolic hydroxyl group itself is not subject to hydrolysis, but its presence can influence the reactivity of the rest of the molecule.

In related reactions, such as the workup of a Friedel-Crafts acylation, hydrolysis is a crucial step to break down the aluminum chloride-ketone complex and liberate the final product. google.com Similarly, the hydrolysis of acetals, which can be used as protecting groups for the ketone function, is an important transformation that proceeds readily under acidic aqueous conditions. chemistrysteps.com

Oxidation Reactions

The oxidation of 2'-hydroxy-5'-methoxypropiophenone can occur at several sites, depending on the oxidant and reaction conditions.

Oxidation of the Ketone : A well-known oxidation reaction for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. chemeurope.comorganic-chemistry.orgwikipedia.orgorganicchemistrytutor.comnih.gov For 2'-hydroxy-5'-methoxypropiophenone, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity is determined by the migratory aptitude of the adjacent groups; typically, the aryl group migrates in preference to the ethyl group, which would yield an ester derivative. organic-chemistry.org

Oxidation of the Alkyl Chain : Under strong oxidizing conditions, such as with alkaline hypohalite solutions (e.g., NaOBr), propiophenone can undergo oxidation. acs.orgacs.org This can lead to cleavage of the bond between the carbonyl group and the α-carbon, ultimately yielding a carboxylic acid (a derivative of benzoic acid in this case). acs.orgtruman.edu Chlorination in alkaline solution can lead to an initial α-hydroxypropiophenone intermediate, which is then further oxidized. cdnsciencepub.comresearchgate.net

Oxidation of the Phenolic Ring : Phenols are susceptible to oxidation, which can lead to the formation of quinones or other complex products. The presence of the electron-donating hydroxyl and methoxy groups makes the aromatic ring of 2'-hydroxy-5'-methoxypropiophenone particularly activated and thus potentially sensitive to oxidation. psu.eduacs.org Peracid oxidation can also be used to further hydroxylate the aromatic ring. nih.gov

Alkylation Strategies

Alkylation strategies for the synthesis of hydroxy-substituted aromatic compounds can be employed to introduce the propionyl group. While direct Friedel-Crafts acylation is more common for this type of transformation, related alkylation reactions of phenols are well-documented. For instance, the alkylation of hydroxy-substituted aromatic compounds like hydroquinone (B1673460) can be achieved using an alkylating agent such as an olefin or an alcohol in the presence of an acidic catalyst. This process is typically conducted at temperatures ranging from 50° to 200° C.

A relevant synthetic pathway for a related compound, p-hydroxypropiophenone, involves a multi-step process that begins with the protection of the hydroxyl group of phenol (B47542), followed by a Fries rearrangement. In one patented method, phenol is first reacted with propionyl chloride in the presence of a weak base to form phenyl propionate. This intermediate is then subjected to a Fries rearrangement using methanesulfonic acid as a catalyst at temperatures between 30-90°C to yield the final p-hydroxypropiophenone product google.com. This general approach could be adapted for 2'-hydroxy-5'-methoxypropiophenone by starting with 4-methoxyphenol.

Table 1: Fries Rearrangement Conditions for p-Hydroxypropiophenone Synthesis google.com

| Step | Reactants | Catalyst/Reagent | Temperature | Duration | Product |

| 1. Esterification | Phenol, Propionyl Chloride | Pyridine | Reflux | 6h | Phenyl Propionate |

| 2. Rearrangement | Phenyl Propionate | Methanesulfonic Acid | 50°C | 0.5h | p-Hydroxypropiophenone |

Advanced Synthetic Techniques and Mechanisms

Advanced synthetic methods provide alternative and often more efficient routes to propiophenone derivatives, allowing for greater control over regioselectivity and functional group tolerance.

Friedel-Crafts Acylation in Related Propiophenone Synthesis

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing aryl ketones. youtube.comnih.gov The reaction involves an aromatic ring, an acylating agent (like propionyl chloride or propionic anhydride), and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) youtube.comwikipedia.orgwikipedia.org. The methoxy group on the aromatic ring is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to it. youtube.comwisc.edu

In the synthesis of a compound structurally similar to the target, 4'-methoxypropiophenone (B29531), anisole (B1667542) (methoxybenzene) is acylated with propionyl chloride using AlCl₃ as the catalyst. youtube.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.com Due to steric hindrance from the methoxy group, the major product is typically the para-substituted isomer, 4'-methoxypropiophenone. youtube.com

To synthesize 2'-hydroxy-5'-methoxypropiophenone, a common strategy is the Fries rearrangement , an intramolecular variation of the Friedel-Crafts acylation. wikipedia.orgajchem-a.comorganic-chemistry.org This reaction converts a phenolic ester to a hydroxy aryl ketone. wikipedia.orgajchem-a.com The process would begin with the esterification of 4-methoxyphenol with propionyl chloride to form 4-methoxyphenyl propionate. This ester is then treated with a Lewis acid (e.g., AlCl₃), causing the acyl group to migrate to the ortho position (and para, though in this case the ortho position is desired) on the aromatic ring to yield 2'-hydroxy-5'-methoxypropiophenone. wikipedia.org The regioselectivity between the ortho and para products can often be controlled by reaction conditions such as temperature and solvent polarity. Low temperatures generally favor the para-product, while higher temperatures favor the ortho-product.

Table 2: General Conditions for Fries Rearrangement

| Catalyst Type | Common Examples | Temperature Influence | Solvent Influence |

| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | Low temp favors para, high temp favors ortho | Non-polar solvents favor ortho, polar solvents favor para |

| Brønsted Acids | HF, Methanesulfonic Acid | Conditions can be optimized for regioselectivity | Often used as both catalyst and solvent |

Cross-Coupling Reactions for Molecular Complexity

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors. libretexts.orgnih.govcem.comfiveable.me These reactions typically involve an organometallic reagent and an organic halide, catalyzed by a transition metal complex, most commonly palladium. libretexts.orgfiveable.me

For a molecule like 2'-hydroxy-5'-methoxypropiophenone, cross-coupling strategies would typically be employed to add further complexity to the core structure. This would first require the introduction of a halide (e.g., bromine or iodine) onto the aromatic ring, creating a synthetic handle for coupling. For instance, a brominated derivative of 2'-hydroxy-5'-methoxypropiophenone could participate in reactions like the Suzuki-Miyaura coupling. libretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.me

Another relevant method is the iron-catalyzed cross-coupling of bromophenols with aryl Grignard reagents, which offers a less expensive and more environmentally benign alternative to palladium-based systems. researchgate.net This demonstrates that the phenolic hydroxyl group can be compatible with certain cross-coupling conditions. Such reactions would allow for the attachment of various aryl or alkyl groups to the propiophenone scaffold, significantly increasing molecular diversity.

Electrosynthesis and Electrocarboxylation Applications

Electrosynthesis, or organic electrochemistry, utilizes electric current to drive chemical reactions, offering a green and often highly selective alternative to conventional reagent-based methods. nih.govgre.ac.ukmdpi.com These reactions involve the direct transfer of electrons between an electrode and a substrate, generating reactive intermediates like radical anions or cations. gre.ac.uk

In the context of propiophenone derivatives, electrocarboxylation is a particularly relevant application. This process involves the electrochemical reduction of a substrate in the presence of carbon dioxide (CO₂) to form a carboxylic acid. researchgate.net Studies on the electrocarboxylation of acetophenone (B1666503) and p-methoxyacetophenone have shown that α-hydroxycarboxylic acids can be synthesized in good yields. researchgate.netecnu.edu.cnresearchgate.net For example, the electrosynthesis of 2-hydroxy-2-(4-methoxy-phenyl)-propionic acid methyl ester from p-methoxyacetophenone has been achieved with a maximal yield of 63% using a magnesium sacrificial anode and a stainless steel cathode in a DMF solution saturated with CO₂. ecnu.edu.cn

The proposed mechanism for the electrocarboxylation of acetophenone involves the initial reduction of the ketone to form a radical anion. This radical anion then attacks a molecule of CO₂, followed by further reduction and protonation to yield the α-hydroxycarboxylic acid product. researchgate.net It is plausible that 2'-hydroxy-5'-methoxypropiophenone could undergo a similar transformation to yield a valuable α-hydroxycarboxylic acid derivative, which are important building blocks in medicinal chemistry.

Table 3: Conditions for Electrocarboxylation of p-Methoxyacetophenone ecnu.edu.cn

| Parameter | Condition |

| Anode | Magnesium (sacrificial) |

| Cathode | Stainless Steel, Ti, Cu, Ni, Ag |

| Solvent | Dimethylformamide (DMF) |

| CO₂ Pressure | Saturated Solution |

| Current Density | 5.0 mA/cm² |

| Max. Yield | 63% |

Halogenation and Subsequent Transformations

Halogenation of the propiophenone core or its side chain introduces a reactive handle for further functionalization. Chlorination, in particular, has been studied in detail for the parent compound, propiophenone.

The chlorination of propiophenone in an alkaline aqueous solution has been shown to proceed via a specific reaction pathway with a detectable intermediate. researchgate.netresearchgate.net Kinetic studies reveal that the reaction leads to the formation of α-hydroxypropiophenone as the first stable intermediate. researchgate.netresearchgate.net This occurs because the initial product, α-chloropropiophenone, undergoes a rapid hydrolysis that competes with any second chlorination step. researchgate.net

This well-studied mechanism for propiophenone provides a strong model for predicting the behavior of 2'-hydroxy-5'-methoxypropiophenone under similar chlorination conditions. The electron-donating hydroxy and methoxy groups on the aromatic ring would likely influence the pKa of the α-proton and could affect the rate of enolization, but the fundamental pathway leading to the formation of an α-hydroxy intermediate is expected to be analogous.

Table 4: Intermediates in Alkaline Chlorination of Propiophenone researchgate.net

| Step | Reactant | Reagent | Intermediate/Product |

| 1. Enolization | Propiophenone | OH⁻ | Enolate |

| 2. Chlorination | Enolate | OCl⁻ | α-Chloropropiophenone |

| 3. Hydrolysis | α-Chloropropiophenone | OH⁻ | α-Hydroxypropiophenone |

| 4. Oxidation | α-Hydroxypropiophenone | OCl⁻ | Aromatic Acids |

Oxidative Cleavage and Product Analysis

Oxidative cleavage of ketones, such as Propiophenone, 2'-hydroxy-5'-methoxy-, can be effectively achieved through the Baeyer-Villiger oxidation. This reaction transforms a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group, utilizing peroxyacids (e.g., m-CPBA) or other peroxides as the oxidant wikipedia.orgalfa-chemistry.comsigmaaldrich.com. The reaction proceeds via the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom wikipedia.org.

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migration is: tertiary alkyl > secondary alkyl > cyclohexyl > benzyl > phenyl > primary alkyl > methyl alfa-chemistry.com. For substituted aryl groups, electron-donating groups enhance the migratory ability.

In the case of Propiophenone, 2'-hydroxy-5'-methoxy-, the two migrating groups in contention are the ethyl group (a primary alkyl) and the 2-hydroxy-5-methoxyphenyl group (an aryl group). Based on the established migratory aptitude, the aryl group is expected to migrate in preference to the primary alkyl group. Consequently, the predicted major product of the Baeyer-Villiger oxidation of Propiophenone, 2'-hydroxy-5'-methoxy- is 2-hydroxy-5-methoxyphenyl propanoate. The reaction is stereospecific, meaning the stereochemistry of the migrating group is retained in the final ester product alfa-chemistry.com.

| Group Type | Migratory Ability |

|---|---|

| Tertiary Alkyl | Highest |

| Secondary Alkyl | ↓ |

| Aryl (Phenyl) | ↓ |

| Primary Alkyl | ↓ |

| Methyl | Lowest |

Rearrangement Reactions

Fries Rearrangement in Related Acetophenone Derivatives

The Fries rearrangement is a well-established method for converting a phenolic ester into a hydroxy aryl ketone, catalyzed by Lewis acids such as aluminum chloride (AlCl₃) alfa-chemistry.com. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy ketones alfa-chemistry.comsigmaaldrich.com.

The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation intermediate alfa-chemistry.comsigmaaldrich.com. This electrophile then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution.

The regiochemical outcome of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and solvent polarity.

Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer, which is often the thermodynamically more stable product. Higher temperatures (above 160°C) tend to yield the ortho-isomer, suggesting kinetic control or chelation effects with the Lewis acid and the phenolic oxygen alfa-chemistry.comsigmaaldrich.com.

Solvent: Non-polar solvents can favor the formation of the ortho product, whereas polar solvents tend to favor the para product sigmaaldrich.com.

| Condition | Favored Product |

|---|---|

| Low Temperature | Para-isomer |

| High Temperature | Ortho-isomer |

| Non-polar Solvent | Ortho-isomer |

| Polar Solvent | Para-isomer |

Baker–Venkataraman O→C Acyl Migration Reactions and 1,3-Diketone Synthesis

The Baker–Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration reaction that converts an o-acyloxyaryl ketone into an o-hydroxyaryl β-diketone (a 1,3-diketone) nih.gov. This transformation is a key step in the synthesis of important heterocyclic compounds like flavones and chromones.

The mechanism begins with the deprotonation of the α-carbon of the ketone by a base (e.g., KOH, NaH) to form a nucleophilic enolate stackexchange.com. This enolate then undergoes an intramolecular attack on the carbonyl carbon of the adjacent ester group. The resulting cyclic intermediate collapses, leading to the expulsion of a stable phenoxide, which upon acidic workup, gives the final 1,3-diketone product nih.govstackexchange.com. This reaction is mechanistically related to the Claisen condensation, involving an enolate intermediate and an intramolecular acyl transfer cardiff.ac.uk. The 1,3-diketone products are valuable synthetic intermediates, often existing in equilibrium with their enol tautomers nih.gov.

Stereoselective and Asymmetric Synthesis Relevant to Propiophenone Analogues

The synthesis of chiral molecules from achiral starting materials is a cornerstone of modern organic chemistry. For propiophenone analogues, stereoselective and asymmetric methods are employed to control the formation of new stereocenters, particularly at the carbon alpha to the carbonyl group or at the carbonyl carbon itself.

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. For ketones like propiophenone, two common strategies are asymmetric reduction of the carbonyl group and α-functionalization.

Asymmetric Reduction: The prochiral carbonyl group of a propiophenone derivative can be reduced to a chiral secondary alcohol with high enantioselectivity. This can be achieved using biocatalytic methods, where enzymes from various plant tissues or microorganisms reduce ketones with high enantiomeric excess (e.e.) nih.gov. Alternatively, chemical methods employing a chiral catalyst, such as oxazaborolidinones (as in the Corey-Bakshi-Shibata reduction), can effectively reduce ketones to chiral alcohols researchgate.net.

Enantioselective α-Functionalization: Introducing a functional group at the α-carbon can also be performed enantioselectively. For instance, the catalytic enantioselective α-oxytosylation of propiophenone has been achieved using chiral hypervalent iodine reagents. This reaction installs an oxygen-containing functional group at the α-position, creating a new stereocenter with low to moderate enantioselectivity cardiff.ac.uk.

Diastereoselective Control in Related Propiophenone Derivatives

Diastereoselective synthesis is often accomplished by using a chiral auxiliary—a chiral group temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired transformation, the auxiliary is removed.

For propiophenone derivatives, a common strategy involves the alkylation of a chiral enolate.

Formation of Chiral Enolate Precursor: The propiophenone derivative is first reacted with a chiral auxiliary, such as a chiral oxazolidinone (popularized by David A. Evans) or a chiral amine (like SAMP/RAMP), to form a chiral amide or hydrazone, respectively uwo.ca.

Enolate Formation and Alkylation: Treatment with a strong base (e.g., LDA) generates a metal enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face stackexchange.comuwo.ca. This results in the formation of one diastereomer in significant excess.

Auxiliary Removal: The chiral auxiliary is then cleaved from the product, yielding an α-substituted propiophenone derivative with a newly created, stereochemically defined center.

This method provides reliable and predictable control over the stereochemistry of C-C bond formation at the α-position of the ketone uwo.ca.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of Propiophenone (B1677668), 2'-hydroxy-5'-methoxy-.

The FT-IR spectrum of Propiophenone, 2'-hydroxy-5'-methoxy- is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group, a ketone (C=O) group, a methoxy (B1213986) (-OCH₃) group, and the aromatic ring system gives rise to a complex and informative spectrum. Key expected vibrational modes would include the O-H stretching of the phenolic hydroxyl group, the C=O stretching of the propiophenone moiety, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic ring. The intramolecular hydrogen bonding between the 2'-hydroxy group and the carbonyl oxygen is anticipated to cause a significant red-shift and broadening of the O-H and C=O stretching bands.

Awaited experimental data would populate a detailed table of FT-IR vibrational frequencies and their assignments.

A detailed data table for FT-Raman active modes awaits specific experimental or theoretical results.

A complete and accurate assignment of the vibrational modes observed in FT-IR and FT-Raman spectra requires a Potential Energy Distribution (PED) analysis. nih.govresearchgate.net This theoretical calculation helps to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to the normal vibrational modes. nih.govresearchgate.net For a molecule like Propiophenone, 2'-hydroxy-5'-methoxy-, PED analysis would be crucial to unravel the complex vibrational couplings, especially in the fingerprint region where many bending and stretching modes overlap. mdpi.comiaea.org

A comprehensive PED analysis is contingent on dedicated computational studies for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Propiophenone, 2'-hydroxy-5'-methoxy- would provide detailed information about the number and chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylene (B1212753) and methyl protons of the propionyl group, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The hydroxyl proton's chemical shift can be significantly influenced by solvent and temperature, owing to hydrogen bonding.

Awaiting experimentally obtained ¹H NMR data for a detailed chemical shift table.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For Propiophenone, 2'-hydroxy-5'-methoxy-, distinct signals are expected for the carbonyl carbon, the carbons of the aromatic ring (with variations based on their substitution), the methoxy carbon, and the carbons of the propionyl group. The chemical shift of the carbonyl carbon would be a key identifier.

Awaiting specific ¹³C NMR spectral data to construct a detailed assignment table.

GIAO Method for Theoretical NMR Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational tool for the theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters. This quantum chemical approach is instrumental in calculating the isotropic magnetic shielding tensors for each nucleus in a molecule. For Propiophenone, 2'-hydroxy-5'-methoxy-, the GIAO method, often employed within Density Functional Theory (DFT) calculations, can predict the ¹H and ¹³C NMR chemical shifts.

By constructing a theoretical model of the molecule, researchers can simulate its NMR spectrum. These predicted chemical shifts are then compared with experimental data to aid in the assignment of signals to specific protons and carbon atoms within the molecule's structure. The accuracy of the GIAO predictions is highly dependent on the level of theory and the basis set used in the calculations. For complex organic molecules like Propiophenone, 2'-hydroxy-5'-methoxy-, this method provides invaluable confirmation of the structural assignments made through experimental NMR spectroscopy.

Chiral Shift Reagents in Enantiomeric Purity Assessment

For chiral molecules, determining the enantiomeric purity is crucial. While Propiophenone, 2'-hydroxy-5'-methoxy- itself is not chiral, if a chiral center were introduced into its structure, chiral shift reagents (CSRs) would become an essential analytical tool. These reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used in NMR spectroscopy to differentiate between enantiomers. nih.govresearchgate.net

When a CSR is added to a solution of a racemic or enantiomerically enriched compound, it forms diastereomeric complexes with each enantiomer. researchgate.netharvard.edu This interaction leads to differential changes in the chemical shifts of the corresponding protons in the two enantiomers, a phenomenon known as lanthanide-induced shifts (LIS). harvard.edu The result is the splitting of a single resonance into two, with the integration of these new peaks directly corresponding to the ratio of the enantiomers present in the sample. This technique allows for the quantitative determination of enantiomeric excess. nih.govresearchgate.net The effectiveness of a particular chiral shift reagent can depend on the specific structure of the analyte, and often several reagents may be tested to achieve optimal resolution. harvard.edu

Another common method involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to convert the enantiomers into diastereomeric esters or amides, which can then be distinguished by NMR. tcichemicals.commdpi.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy of Propiophenone, 2'-hydroxy-5'-methoxy- reveals key information about its electronic transitions. The presence of the aromatic ring, the carbonyl group, and the hydroxyl and methoxy substituents gives rise to characteristic absorption bands in the UV-Vis spectrum. The phenolic hydroxyl group and the methoxy group, being electron-donating, can cause a bathochromic (red) shift of the absorption maxima compared to the parent propiophenone molecule.

For a related compound, 2'-Hydroxy-5'-methoxyacetophenone, a maximum absorption (λmax) has been reported at 355 nm. chemicalbook.com This absorption is likely attributable to n→π* and π→π* electronic transitions within the chromophoric system of the molecule. The exact position and intensity of these absorption bands are sensitive to the solvent environment, as solvent polarity can influence the energy levels of the electronic states involved.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Oscillator Strength

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. molpro.netaps.org It calculates the energies of electronic excitations from the ground state to various excited states, as well as the oscillator strengths, which are related to the intensities of the corresponding absorption bands. nih.govnih.gov

For Propiophenone, 2'-hydroxy-5'-methoxy-, TD-DFT calculations can provide a theoretical UV-Vis spectrum that can be compared with experimental data for validation. nih.gov These calculations typically follow a ground-state optimization using a method like B3LYP and a suitable basis set. nih.govnih.gov The TD-DFT results can help in assigning the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The accuracy of TD-DFT predictions is dependent on the chosen functional and basis set, and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM) can improve the correlation with experimental spectra. nih.gov

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, providing strong evidence for its structure. For Propiophenone, 2'-hydroxy-5'-methoxy-, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum offers further structural information. For instance, in the mass spectrum of the related compound 2-hydroxy-4-methoxypropiophenone, characteristic fragment ions would be observed. researchgate.net Similarly, for Propiophenone, 2'-hydroxy-5'-methoxy-, expected fragmentation pathways could include the loss of the ethyl group (C₂H₅) or the carbonyl group (CO), leading to the formation of specific fragment ions. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the related 2'-Hydroxy-5'-methoxyacetophenone is also available, which can be a useful reference for derivatized analysis. nist.gov Analysis of these fragmentation patterns allows for the piecing together of the molecule's structure, confirming the connectivity of the atoms.

Below is a table summarizing the expected and reported mass spectral data for related compounds, which can be used to infer the behavior of Propiophenone, 2'-hydroxy-5'-methoxy- under mass spectrometric analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Information |

| Propiophenone, 2'-hydroxy-5'-methoxy- | C₁₀H₁₂O₃ | 180.20 | Expected molecular ion peak at m/z 180. |

| 2'-Hydroxypropiophenone | C₉H₁₀O₂ | 150.17 | --- |

| 2'-Hydroxy-5'-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | --- |

| 2-Hydroxy-2-methylpropiophenone | C₁₀H₁₂O₂ | 164.20 | Molecular ion at m/z 164. chemicalbook.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These ab initio and density functional theory methods solve the Schrödinger equation or related electronic density equations to determine molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular functional for this type of analysis is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.net

The accuracy of DFT calculations is also highly dependent on the chosen basis set , which is a set of mathematical functions used to build the molecular orbitals. For molecules containing phenols and ketones, basis sets like 6-311++G(d,p) are commonly used. researchgate.net This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively, which are crucial for accurately describing anions and hydrogen bonding.

In a typical study, DFT would be used to find the most stable conformation (the optimized geometry) of 2'-hydroxy-5'-methoxypropiophenone by minimizing the total energy.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. dongguk.eduwayne.edu While computationally efficient, HF theory neglects electron correlation—the interaction between individual electrons—which can be a significant factor in molecular properties. smu.edunih.gov

Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. It treats the correlation as a perturbation to the HF Hamiltonian. smu.edu Second-order Møller–Plesset theory (MP2) is a widely used level of theory that offers a significant improvement over HF. researchgate.net In studies of related propiophenones, both HF and MP2 methods, often with basis sets like HF/6-31+G and MP2/6-311++G, have been employed to calculate electronic properties and compare them with DFT results. researchgate.net

The geometry of a molecule can be significantly influenced by its environment. Computational studies often begin with geometry optimization in the gas phase , which represents the molecule in an isolated state. This provides a baseline for its intrinsic structural parameters.

However, to simulate real-world conditions, calculations are also performed in solvent media . This is typically achieved using a continuum solvation model, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For a compound like 2'-hydroxy-5'-methoxypropiophenone, solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) might be chosen to understand how polarity affects its structure and stability. researchgate.net

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational methods provide deep insights into a molecule's electronic landscape, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap , are crucial descriptors of molecular reactivity and stability. pku.edu.cn

E(HOMO) : A higher HOMO energy indicates a greater tendency to donate electrons.

E(LUMO) : A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For a related molecule, 2-hydroxy-2-methyl propiophenone (B1677668), these values were calculated to understand its chemical activity and stability. researchgate.net A similar analysis for 2'-hydroxy-5'-methoxypropiophenone would reveal its electronic character and potential reaction pathways.

Table 1: Illustrative Frontier Molecular Orbital Data for a Propiophenone Derivative Note: This data is representative and based on studies of analogous compounds. researchgate.net

| Computational Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-31+G | -8.54 | -0.12 | 8.42 |

| MP2/6-311++G | -6.78 | 1.23 | 8.01 |

| B3LYP/6-311++G(d,p) | -6.21 | -1.55 | 4.66 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, orbital interactions, and bonding within a molecule. mpg.dewisc.edu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu

A key aspect of NBO analysis is its ability to quantify hyperconjugation . This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (a Lewis-type NBO) to an adjacent empty anti-bonding orbital (a non-Lewis NBO). wisc.edu These interactions are described in terms of a second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

In a molecule like 2'-hydroxy-5'-methoxypropiophenone, NBO analysis would identify significant hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms and the anti-bonding orbitals of the aromatic ring or carbonyl group. These interactions are critical for understanding the molecule's electronic stability and the distribution of electron density. researchgate.netresearchgate.net

Electrostatic Potential (ESP/MEP) Mapping for Charge Distribution

The molecular electrostatic potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netchemrxiv.org It provides a color-coded guide to the electronic landscape, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or neutral potential.

For Propiophenone, 2'-hydroxy-5'-methoxy-, the MEP map highlights distinct electronegative and electropositive centers. The most negative potential is concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, identifying them as the primary sites for electrophilic interactions and hydrogen bonding. ijasret.comnih.gov The hydrogen atom of the hydroxyl group, in turn, represents a region of high positive potential, making it a likely site for nucleophilic attack. This detailed charge mapping is fundamental for understanding the molecule's intermolecular interactions. researchgate.net

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov This analysis allows for the prediction of sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack.

In the context of Propiophenone, 2'-hydroxy-5'-methoxy-, Fukui analysis pinpoints the specific atoms most likely to participate in chemical reactions. The carbonyl oxygen and the phenolic oxygen are typically identified as the primary sites for electrophilic attack, consistent with MEP analysis. The carbon atoms within the aromatic ring and the carbonyl carbon are often highlighted as potential sites for nucleophilic attack. This method provides a more quantitative prediction of local reactivity compared to the qualitative MEP map. tandfonline.com

ELF (Electron Localization Function) and LOL (Localized Orbital Locator) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding within a molecule. niscpr.res.inscienceacademique.com They map regions of high electron localization, which are characteristic of covalent bonds, lone pairs, and atomic cores. ijasret.com ELF values approaching 1.0 indicate highly localized electron pairs, such as in covalent bonds or lone pairs, while lower values suggest regions of delocalized electrons. scienceacademique.com

For Propiophenone, 2'-hydroxy-5'-methoxy-, ELF and LOL analyses would reveal high localization around the C-C, C-H, C-O, and O-H bonds, confirming their covalent nature. Furthermore, high ELF/LOL values would be observed in the regions corresponding to the lone pairs on the oxygen atoms of the hydroxyl, methoxy (B1213986), and carbonyl groups. These analyses are instrumental in understanding the electronic structure and bonding patterns, offering a visual representation of electron pair domains within the molecule. scienceacademique.comtandfonline.com

Conformational Analysis and Intramolecular Interactions

Intramolecular Hydrogen Bonding (IMHB) Studies

Computational studies on similar ortho-hydroxy acetophenones have shown that this O-H···O=C hydrogen bond is a dominant feature, locking the molecule into a planar conformation. researchgate.net The strength of this bond can be evaluated using theoretical methods, such as the molecular tailoring approach (MTA), and is a key factor in the molecule's chemical and physical properties. nih.gov

Solvent Polarity Effects on Conformational Equilibrium

The conformational stability of molecules can be significantly influenced by the polarity of the solvent. rsc.org For molecules capable of forming intramolecular hydrogen bonds, a competition can arise between the intramolecular bond and intermolecular hydrogen bonds with solvent molecules.

In the case of Propiophenone, 2'-hydroxy-5'-methoxy-, nonpolar solvents are expected to favor the conformation stabilized by the intramolecular hydrogen bond. However, in polar protic solvents (like water or methanol), there is a possibility of disruption of the IMHB. The solvent molecules can compete to form hydrogen bonds with the hydroxyl and carbonyl groups, potentially leading to a different conformational equilibrium where open, non-intramolecularly bonded forms exist. researchgate.net Studies on analogous compounds have demonstrated that the equilibrium between different conformers is strongly controlled by solvent polarity, which can be observed through changes in spectroscopic properties and calculated dipole moments. researchgate.net

Thermodynamic Property Calculations

Computational chemistry allows for the precise calculation of various thermodynamic properties, providing insight into the stability and energy of a molecule. Using methods based on statistical mechanics and quantum mechanics, properties such as standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°) can be determined.

For Propiophenone, 2'-hydroxy-5'-methoxy-, these calculations would quantify its thermodynamic stability. The optimized geometry corresponding to the global minimum energy provides the basis for these calculations. tandfonline.com The computed thermodynamic parameters are essential for predicting the spontaneity of reactions involving this compound and understanding its behavior under different temperature and pressure conditions.

Biological Activities and Mechanistic Investigations in Vitro Focus

General Biological Activity Screening

Screening for general biological effects has highlighted the potential of methoxylated phenolic compounds in several key areas. The presence of both a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group on the phenyl ring is a common feature in many bioactive natural products and is thought to be crucial for their observed effects.

Antimicrobial Properties against Bacterial Strains

Phenolic compounds, including those with methoxy substitutions, are widely recognized for their antimicrobial capabilities. nih.govnih.gov The antimicrobial potential of compounds structurally related to Propiophenone (B1677668), 2'-hydroxy-5'-methoxy- has been investigated. For instance, a study on 2-hydroxy-4-methyl-5-chloro propiophenone hydrazone, a derivative, demonstrated its activity against a panel of microbes. orientjchem.org The hydrazone derivative was screened for its effects on several bacterial and fungal strains, with the findings summarized below. orientjchem.org

Interactive Data Table: Antimicrobial Screening of a Propiophenone Derivative

This research into a closely related structure suggests that the propiophenone scaffold is a viable candidate for developing agents with antimicrobial properties. orientjchem.org Studies on other methoxyphenols like eugenol (B1671780) and vanillin (B372448) show activity against common foodborne pathogens, further supporting the antimicrobial potential of this chemical class. nih.govnih.gov

Antioxidant Activity Investigations

The antioxidant potential of phenolic compounds is a well-documented area of research. This activity is largely attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals. The presence of an electron-donating methoxy group on the aromatic ring can further enhance this activity. nih.gov

The antioxidant activities of various phenolic acids and their derivatives have been extensively studied using assays such as the 1,1-diphenyl-2-picryhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov Research confirms that both phenolic hydroxyl and methoxy groups can significantly promote the antioxidant activities of phenolic compounds. While specific DPPH or FRAP assay data for Propiophenone, 2'-hydroxy-5'-methoxy- is not detailed in the reviewed literature, its structural features strongly suggest it possesses antioxidant capabilities.

Anti-Inflammatory Effects

Compounds containing methoxy and hydroxy functional groups have demonstrated notable anti-inflammatory properties in vitro. nih.govnih.gov The mechanisms often involve the modulation of key inflammatory pathways. For example, studies on other methoxylated phenolic compounds show they can inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govnih.gov

Furthermore, the anti-inflammatory action of some related molecules has been linked to the induction of heme oxygenase-1 (HO-1), a potent anti-inflammatory enzyme, and the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, which is a critical regulator of the inflammatory response. nih.gov These findings suggest that Propiophenone, 2'-hydroxy-5'-methoxy-, by virtue of its chemical structure, may exert similar anti-inflammatory effects.

Anticancer and Cytotoxic Activity Studies (In Vitro Cell Line Models)

The evaluation of phenolic compounds for anticancer activity is a significant focus of pharmacological research. In vitro studies using human cancer cell lines are a primary method for identifying and characterizing the cytotoxic and antiproliferative potential of new chemical entities.

Antiproliferative Effects in Cancer Cell Lines

The ability of a compound to inhibit the growth and proliferation of cancer cells is a key indicator of its potential as an anticancer agent. While direct studies on the antiproliferative effects of Propiophenone, 2'-hydroxy-5'-methoxy- are limited, research on a very closely related compound, 2'-Hydroxy-5'-methoxyacetophenone, has shown significant cytotoxic activities. This acetophenone (B1666503) analog demonstrated inhibitory effects against several common ovarian cancer cell lines, including PA-1, Caov-3, and SK-OV-3.

Other phenolic compounds and their derivatives have also been shown to possess antiproliferative effects against a range of cancer cells, such as breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines. mdpi.comaatbio.com These activities are often mediated through the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov

Cell Viability Assays (e.g., MTT Colorimetric Assay)

Cell viability assays are fundamental tools for assessing the cytotoxic effects of chemical compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most widely used methods. zju.edu.cn This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial reductase enzymes convert the water-soluble yellow MTT salt into an insoluble purple formazan (B1609692) product. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. zju.edu.cn

The results of such assays are often expressed as the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. In the study of the related compound 2'-Hydroxy-5'-methoxyacetophenone, its cytotoxic effects on ovarian cancer cell lines were quantified using this method.

Interactive Data Table: Cytotoxic Activity of 2'-Hydroxy-5'-methoxyacetophenone against Ovarian Cancer Cell Lines

These findings for a structurally analogous compound underscore the potential for the propiophenone scaffold to exhibit valuable cytotoxic activity against cancer cells.

Investigation of Specific Cellular Pathways

Research into the biological effects of Propiophenone, 2'-hydroxy-5'-methoxy- has included the investigation of its influence on key cellular signaling pathways, particularly those involved in inflammatory processes. A notable analogue, 2'-Hydroxy-5'-methoxyacetophenone (2H5M), has been studied for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophage cell lines. nih.gov

These in vitro studies have demonstrated that the compound can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Western blot analysis revealed that 2H5M inhibits the phosphorylation of proteins within the mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.gov Specifically, it was shown to suppress the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Furthermore, an electrophoretic mobility shift assay (EMSA) confirmed that the compound reduces the DNA binding activity of NF-κB. nih.gov This body of evidence suggests that the anti-inflammatory properties of this molecular structure are mediated, at least in part, through the downregulation of the NF-κB signaling cascade. nih.gov

Table 1: Effect of 2'-Hydroxy-5'-methoxyacetophenone (2H5M) on Cellular Pathways

| Cell Line | Stimulant | Pathway Investigated | Key Finding | Reference |

|---|---|---|---|---|

| BV-2 (microglia) | LPS | NF-κB, MAPK | Inhibition of NO and TNF-α production; Reduced phosphorylation in MAPK/NF-κB pathways. | nih.gov |

| RAW264.7 (macrophages) | LPS | NF-κB, MAPK | Dose-dependent suppression of pro-inflammatory mediators. | nih.gov |

Enzymatic Modulation and Receptor Interactions

Enzyme Inhibition and Modulation (e.g., Aldehyde Dehydrogenase)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is critical for the metabolism of a wide range of endogenous and exogenous aldehydes. nih.gov The ALDH2 isozyme, in particular, is a key enzyme in the oxidation of acetaldehyde (B116499) and other reactive aldehydes, playing a protective role against aldehyde-induced toxicity. nih.gov Inhibitors of ALDH enzymes have been developed for various therapeutic applications. nih.gov However, a review of the current scientific literature reveals no specific studies investigating the inhibitory or modulatory effects of Propiophenone, 2'-hydroxy-5'-methoxy- on aldehyde dehydrogenase enzymes.

Receptor Agonism/Antagonism (e.g., Beta-Adrenoreceptor, Kappa Opioid Receptor)

Beta-Adrenoreceptor: Beta-adrenergic receptors (β-ARs) are G-protein-coupled receptors that mediate physiological responses to catecholamines, such as cardiac stimulation and smooth muscle relaxation. sigmaaldrich.com β-AR antagonists are widely used therapeutically. sigmaaldrich.com While direct studies on Propiophenone, 2'-hydroxy-5'-methoxy- are not available, research has been conducted on structurally related acetophenone derivatives. For instance, the compound 2-(3-isopropylamino-2-hydroxypropoxy)-5-(propoxymethyl) acetophenone was evaluated as a potential beta-adrenoreceptor blocker, investigating its effects on the bioenergetic activity of cardiac mitochondria. nih.gov This suggests that the general acetophenone scaffold present in Propiophenone, 2'-hydroxy-5'-methoxy- is of interest for its potential interaction with β-adrenoceptors.

Kappa Opioid Receptor: The kappa opioid receptor (KOR) is a G-protein-coupled receptor involved in modulating pain, mood, and addiction. nih.govwikipedia.org Activation of the KOR is coupled to Gαi/o proteins, leading to the inhibition of adenylate cyclase. nih.gov KOR agonists possess analgesic properties but can also produce undesirable side effects, whereas KOR antagonists are being investigated for treating mood and addictive disorders. wikipedia.orgmdpi.com There is currently no published research specifically detailing any agonist or antagonist activity of Propiophenone, 2'-hydroxy-5'-methoxy- at the kappa opioid receptor.

Ligand Binding Studies (e.g., [³⁵S]GTPγS Assay)

The [³⁵S]GTPγS binding assay is a functional in vitro method used to study the activation of G-protein-coupled receptors (GPCRs) by ligands. nih.govnih.gov Upon agonist binding to a GPCR, the associated G-protein is activated, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). nih.gov The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. nih.gov The accumulation of radioactivity is a measure of the extent of G-protein activation. nih.gov This technique is instrumental in pharmacology for determining the potency and efficacy of compounds, allowing for the differentiation between agonists, antagonists, and inverse agonists. nih.gov While this assay is a standard tool for characterizing receptor interactions for compounds like beta-adrenoreceptor and kappa opioid receptor modulators, no specific [³⁵S]GTPγS binding data for Propiophenone, 2'-hydroxy-5'-methoxy- has been reported in the scientific literature.

Molecular Docking Simulations to Predict Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. jbcpm.com This method is widely employed in drug design to understand ligand-receptor interactions at a molecular level. nih.gov

For the related compound 2'-Hydroxy-5'-methoxyacetophenone (2H5M), molecular docking studies have been performed to elucidate its interaction with the NF-κB protein complex. nih.gov These simulations showed that 2H5M can form active site interactions with NF-κB, providing a theoretical basis for its observed inhibitory activity on this signaling pathway. nih.gov Such in silico analyses are crucial for identifying potential molecular targets and guiding the optimization of lead compounds. jbcpm.com

Table 2: Molecular Docking Study Summary for 2'-Hydroxy-5'-methoxyacetophenone (2H5M)

| Ligand | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 2'-Hydroxy-5'-methoxyacetophenone (2H5M) | NF-κB | Prediction of favorable binding interactions within the protein's active site. | nih.gov |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Analogues

In vitro ADME studies are fundamental in drug discovery to predict the pharmacokinetic properties of a compound. nih.gov These assays evaluate parameters such as metabolic stability, plasma stability, and cell permeability. For analogues of a lead compound, these studies are critical for optimizing drug-like properties.

For example, research on hydroxybupropion (B195616) analogues, which share some structural similarities with propiophenone derivatives, involved a battery of in vitro assays. nih.gov These included assessments of their ability to block the reuptake of monoamines by inhibiting human dopamine (B1211576) (hDAT), serotonin (B10506) (hSERT), and norepinephrine (B1679862) (hNET) transporters expressed in HEK293 cells. nih.gov Such studies provide crucial data on the structure-activity relationship (SAR) and help in selecting candidates with improved pharmacokinetic profiles for further development. nih.govnih.gov While specific in vitro ADME data for analogues of Propiophenone, 2'-hydroxy-5'-methoxy- are not publicly available, the methodologies used for related chemical classes are well-established.

Prediction of Cellular Permeation (e.g., MDCK-MDR1 Cell Model)

The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a widely utilized in vitro tool in drug discovery to predict the absorption of compounds across the intestinal wall and their ability to cross the blood-brain barrier. axispharm.comsrce.hr A specific variant of this assay uses MDCK cells transfected with the human MDR1 gene (ABCB1), which encodes for the P-glycoprotein (P-gp) efflux pump. axispharm.comevotec.com This model, known as the MDCK-MDR1 cell model, is particularly valuable for determining if a compound is a substrate of P-gp. evotec.com

The assay involves growing the MDCK-MDR1 cells into a confluent, polarized monolayer on a semi-permeable membrane, creating two distinct chambers: an apical (A) side, representing the intestinal lumen or blood side of the blood-brain barrier, and a basolateral (B) side, representing the inside of the cell. evotec.com The test compound is added to either the apical or basolateral chamber, and its transport to the opposite chamber is measured over time, typically by LC-MS/MS. axispharm.com

The key outputs are the apparent permeability coefficients (Papp) in both directions (A→B and B→A). The ratio of these coefficients (Efflux Ratio = Papp (B→A) / Papp (A→B)) indicates the extent of active efflux. axispharm.com An efflux ratio greater than 2.0 typically classifies the compound as a P-gp substrate, suggesting that its cellular permeation and absorption may be limited by this transporter. axispharm.comsrce.hr This is critical for CNS-targeted drugs, as P-gp efflux is a major mechanism restricting penetration across the blood-brain barrier. evotec.com

Table 1: Example Data Interpretation from an MDCK-MDR1 Permeability Assay This table illustrates typical data and its interpretation and does not represent actual results for Propiophenone, 2'-hydroxy-5'-methoxy-.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate? | Predicted Absorption |

| Control (High Permeability) | 25.0 | 24.5 | 0.98 | No | High |

| Control (P-gp Substrate) | 0.5 | 15.0 | 30.0 | Yes | Low |

| Test Compound X | 1.2 | 8.4 | 7.0 | Yes | Low |

| Test Compound Y | 15.5 | 18.6 | 1.2 | No | High |

Plasma and S9 Stability Assessments

Metabolic stability is a critical factor determining a drug's half-life and oral bioavailability. Plasma stability assays assess a compound's susceptibility to degradation by enzymes present in blood plasma. More comprehensive metabolic screening is performed using liver S9 fractions. evotec.com

The S9 fraction is a supernatant from homogenized liver tissue centrifuged at 9,000g, containing a mixture of both microsomal (Phase I) and cytosolic (Phase II) enzymes. evotec.com This allows for the evaluation of a broad range of metabolic reactions. In a typical S9 stability assay, the test compound is incubated with the S9 fraction at 37°C. The reaction is initiated by adding necessary cofactors, such as NADPH for Phase I oxidative metabolism or UDPGA and PAPS for Phase II glucuronidation and sulfation, respectively. evotec.com

The disappearance of the parent compound is monitored over time by LC-MS. The data is used to calculate the in vitro intrinsic clearance (CLint), which reflects the compound's inherent susceptibility to metabolism. evotec.com A high clearance rate suggests the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo. evotec.com

Table 2: Example Data from a Liver S9 Stability Assay This table illustrates typical data and its interpretation and does not represent actual results for Propiophenone, 2'-hydroxy-5'-methoxy-.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |

| Control (Low Clearance) | > 60 | < 5 | Low |

| Control (High Clearance) | 8 | 85 | High |

| Test Compound A | 12 | 58 | High |

| Test Compound B | 55 | 12.6 | Moderate |

| Test Compound C | > 60 | 3.2 | Low |

Metabolic Pathway Elucidation of Related Propiophenone Derivatives

The metabolism of propiophenone and its derivatives involves a variety of biotransformations primarily mediated by hepatic enzymes.

Oxidative Desamination and Hydroxylation Pathways

Oxidative deamination is a metabolic pathway for compounds containing primary amine groups, catalyzed by enzymes like monoamine oxidase, which converts the amine to a ketone or aldehyde. wikipedia.org For many propiophenone-based drugs that are secondary or tertiary amines, N-dealkylation is a more common initial step.

Hydroxylation is a major Phase I metabolic pathway for propiophenones. Studies on the parent compound, propiophenone, using rat and rabbit liver preparations showed that aliphatic hydroxylation to form 2-hydroxy-1-phenyl-1-propanone was a significant biotransformation. nih.gov Aromatic hydroxylation on the phenyl ring is also a common pathway for related compounds. researchgate.net

Oxidation to Carboxy Compounds and Lactam Formation

Aldehydes generated from metabolic reactions, such as oxidative deamination or certain N-dealkylation events, can be further oxidized to carboxylic acids by aldehyde dehydrogenase enzymes. nih.gov While this is a common detoxification pathway, specific data on the formation of carboxy metabolites directly from the propiophenone core is less prevalent. Lactam formation involves the intramolecular cyclization of an amine with a carboxyl group, a structure not inherently present in simple propiophenones. This pathway may become relevant for more complex derivatives if metabolism introduces the necessary functional groups in the correct orientation.

N-Dealkylation, Ketone Reduction, and Other Biotransformations